molecular formula C10H11FO2 B2714291 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane CAS No. 875163-32-9

2-{[(2-Fluorophenyl)methoxy]methyl}oxirane

Cat. No.: B2714291
CAS No.: 875163-32-9
M. Wt: 182.194
InChI Key: ZAFPBCXHHHJTOV-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methoxy]methyl}oxirane is an epoxide (oxirane) derivative featuring a 2-fluorophenyl group connected via a methoxymethyl linker to the three-membered epoxy ring. Similar compounds, such as 2-(phenoxymethyl)oxirane (PGE) and 2-(4-Methoxyphenyl)-3-methyloxirane (Epoxyanethole) , highlight the role of substituents in modulating physical and chemical behaviors. Synthetically, such epoxides are likely prepared via glycidylation of the corresponding alcohols or epoxidation of allyl ether precursors, as inferred from methods in and .

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-10-4-2-1-3-8(10)5-12-6-9-7-13-9/h1-4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFPBCXHHHJTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane typically involves the reaction of 2-fluorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various synthetic pathways, enabling chemists to create diverse compounds with specific functionalities.
  • Reactivity Studies :
    • The compound's oxirane ring is highly reactive, making it suitable for studies involving nucleophilic attacks and other chemical transformations. Research has focused on its interactions with different nucleophiles, which is crucial for understanding its behavior in synthetic applications.

Applications in Medicinal Chemistry

  • Potential Therapeutic Agent :
    • Preliminary studies suggest that this compound may have biological activity that warrants further investigation. Its structure implies potential interactions with biomolecules, making it a candidate for drug development and pharmacological studies.
  • Influence on Metabolic Stability :
    • The incorporation of fluorine into the compound is believed to enhance metabolic stability and biological interactions, potentially improving therapeutic efficacy compared to non-fluorinated analogs. This aspect is particularly significant in the design of drugs aimed at specific targets within biological systems.

Case Studies

  • Synthesis of Drug Intermediates :
    • Research has demonstrated the utility of this compound in synthesizing intermediates for pharmaceutical compounds. For instance, it has been employed in the synthesis of various biologically active molecules where the oxirane functionality plays a critical role in the final product's bioactivity .
  • Biological Activity Evaluation :
    • Ongoing studies are investigating the biological activity of this compound through various assays, aiming to establish its efficacy as a therapeutic agent. Initial findings indicate promising results in preclinical models, suggesting potential applications in treating conditions related to dopamine transport inhibition .

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane involves its reactivity with various nucleophiles due to the strained oxirane ring. The ring-opening reactions are facilitated by the presence of the fluorophenyl group, which can stabilize the transition state and intermediates formed during the reaction . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • 2-(Phenoxymethyl)oxirane (PGE) : Structure: PGE lacks the fluorine atom and methoxymethyl group, featuring a simple phenoxymethyl substituent. Electronic Effects: The absence of fluorine reduces electron withdrawal, making PGE’s oxirane ring more nucleophilic compared to the target compound. Applications: Used in photopolymerization and epoxy resins.
  • 2-(4-Methoxyphenyl)-3-methyloxirane (Epoxyanethole) :

    • Structure : Contains a methoxy group (electron-donating) and methyl substituent on the oxirane.
    • Electronic Effects : Methoxy enhances ring stability but decreases electrophilicity, contrasting with fluorine’s electron-withdrawing nature.
    • Reactivity : Likely less reactive in acid-catalyzed ring-opening than the target compound due to steric and electronic differences.
  • 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane :

    • Structure : Two fluorophenyl groups directly attached to the oxirane.
    • Electronic Effects : Increased electron withdrawal enhances ring strain and electrophilicity compared to the target compound’s single fluorophenyl group.
    • Solubility : Insoluble in water but soluble in organic solvents, a trait shared with the target compound.

Physical Properties

  • Molecular Weight and Melting Points: Compound Molecular Formula Molecular Weight Melting Point (K) Target Compound (inferred) C₁₀H₁₀FO₃ 212.2 ~300–350* 2-{...phenoxymethyl)oxirane () C₂₄H₂₂O₅ 390.42 438 Epoxyanethole () C₁₀H₁₂O₂ 164.2 Not reported *Estimated based on analogs; fluorine may reduce melting point compared to methoxy derivatives due to weaker intermolecular forces.

Biological Activity

2-{[(2-Fluorophenyl)methoxy]methyl}oxirane, known by its CAS number 875163-32-9, is an organic compound characterized by its epoxide structure. This compound has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁FO₂, with a molecular weight of approximately 182.19 g/mol. Its structure includes a three-membered epoxide ring, which is known for its high reactivity due to ring strain. The presence of the fluorinated phenyl group contributes to its chemical stability and biological interactions.

The biological activity of this compound is largely attributed to the reactivity of the oxirane ring. The strained epoxide can undergo nucleophilic attack, leading to the formation of various products that may interact with biological macromolecules such as proteins and nucleic acids. This mechanism is critical for understanding its potential therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fluorine atom in this compound may enhance its metabolic stability and alter its interaction with biological targets compared to non-fluorinated analogs .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMolecular FormulaNotable Biological ActivityReference
2-{[Bis(4-fluorophenyl)methoxy]methyl}oxiraneC₁₆H₁₄F₂O₂DAT inhibitor; potential in treating psychostimulant abuse
5-Fluoro-1,3-oxazine-2,6(3H)-dioneC₅H₄FNO₂Antimicrobial (ID50 = 9 x 10⁻⁸ M against S. faecium)
IndomethacinC₁₉H₁₃ClN₂O₄SAnti-inflammatory agent

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have shown that related compounds like 5-fluoro-1,3-oxazine-2,6(3H)-dione exhibit significant antimicrobial activity against various bacterial strains. The rapid hydrolysis of these compounds in growth media affects their biological effectiveness .
  • Dopamine Transporter Inhibition : A study on bis(4-fluorophenyl) derivatives revealed their potential as atypical dopamine transporter (DAT) inhibitors. These findings suggest that similar structural modifications in this compound could lead to significant pharmacological effects .
  • Synthesis and Reactivity : The synthesis of this compound typically involves reactions that capitalize on the reactivity of the epoxide group. Ongoing research aims to explore its use as a precursor in drug development and other applications in organic synthesis.

Q & A

Basic: What experimental methodologies are recommended for optimizing the synthesis of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane?

Answer:
Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to improve yield and purity. For example, epoxidation of allyl ether precursors using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C can minimize side reactions, as demonstrated in analogous oxirane syntheses . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural fidelity and monitor byproducts .

Basic: How can researchers reliably characterize the stereochemical configuration of this oxirane derivative?

Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) and optical rotation measurements are standard for stereochemical analysis. For advanced confirmation, X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of the fluorophenyl and oxirane moieties. Reference data from structurally similar compounds, such as (S)-2-((R)-fluoro(phenyl)methyl)oxirane, provide comparative benchmarks .

Basic: What safety protocols are essential when handling this compound?

Answer:
This compound likely shares hazards with analogous oxiranes, including skin/eye irritation and respiratory toxicity. Use fume hoods, nitrile gloves, and protective eyewear. Refer to safety data sheets (SDS) of related compounds (e.g., 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane) for spill management and first-aid measures. Acute toxicity testing in vitro (e.g., Ames test) is advised before large-scale use .

Advanced: How can reaction mechanisms involving this oxirane be elucidated under varying nucleophilic conditions?

Answer:
Mechanistic studies require kinetic profiling (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., 18^{18}O in the oxirane ring). Density functional theory (DFT) calculations can model transition states for ring-opening reactions with amines or thiols. Compare results to epoxy systems like 2-oxiranone derivatives to identify electronic effects of the fluorophenyl group .

Advanced: What strategies resolve contradictions in stereoselectivity data during nucleophilic additions to this oxirane?

Answer:
Contradictions may arise from competing steric and electronic factors. Use diastereomeric ratio (dr) analysis via 19^19F NMR (leveraging the fluorine atom’s sensitivity) and variable-temperature experiments to distinguish thermodynamic vs. kinetic control. Theoretical frameworks from asymmetric catalysis, such as Curtin-Hammett principles, guide interpretation .

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